Predicting the binding modes and sites of metabolism of xenobiotics†
Molecular BioSystems Pub Date: 2015-04-16 DOI: 10.1039/C5MB00118H
Abstract
Metabolism studies are an essential integral part of ADMET profiling of drug candidates to evaluate their safety and efficacy. Cytochrome P-450 (CYP) metabolizes a wide variety of xenobiotics/drugs. The binding modes of these compounds with CYP and their intrinsic reactivities decide the metabolic products. We report here a novel computational protocol, which comprises docking of ligands to heme-containing CYPs and prediction of binding energies through a newly developed scoring function, followed by analyses of the docked structures and molecular orbitals of the ligand molecules, for predicting the sites of metabolism (SOM) of ligands. The calculated binding free energies of 121 heme-containing protein–ligand docked complexes yielded a correlation coefficient of 0.84 against experiment. Molecular orbital analyses of the resultant top three unique poses of the docked complexes provided a success rate of 87% in identifying the experimentally known sites of metabolism of the xenobiotics. The SOM prediction methodology is freely accessible at http://www.scfbio-iitd.res.in/software/drugdesign/som.jsp.

Recommended Literature
- [1] Butadiene from biomass, a life cycle perspective to address sustainability in the chemical industry†
- [2] Design of a multifunctionalizable BODIPY platform for the facile elaboration of a large series of gold(i)-based optical theranostics†
- [3] Phase-engineering compact and flexible CsPbBr3 microcrystal films for robust X-ray detection†
- [4] Why are some cyano-based ionic liquids better glucose solvents than water?†
- [5] Manganese porphyrin/ICG nanoparticles as magnetic resonance/fluorescent dual-mode probes for imaging of sentinel lymph node metastasis†
- [6] Lanthanide complexes as molecular dopants for realizing air-stable n-type graphene logic inverters with symmetric transconductance†
- [7] Selective oxidation of H2S over V2O5 supported on CeO2-intercalated Laponite clay catalysts
- [8] Back cover
- [9] Metal acetylacetonate complexes for high energy density non-aqueous redox flow batteries†
- [10] Immobilisation of enzymes on mesoporous silicate materials
Journal Name:Molecular BioSystems
Research Products
-
CAS no.: 113435-99-7
-
CAS no.: 1310-45-8
-
CAS no.: 175069-96-2
-
CAS no.: 17049-50-2